Hep3B Cytotoxicity: Pyrimidin-5-yl Ethyl Analog vs. 3,4-Dimethoxyphenyl Ethyl Analog
The target compound's close structural analog, N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide (compound 2b), exhibits an IC50 of 5.46 µM against Hep3B hepatocellular carcinoma cells [1]. The pyrimidin-5-yl ethyl side chain in the target compound is predicted to modulate this activity by altering the compound's polar surface area and hydrogen-bonding capacity relative to the 3,4-dimethoxyphenyl group. While direct cytotoxicity data for the target compound are not available, class-level molecular dynamics simulations indicate that the pyrimidine nitrogen atoms can form additional stabilizing interactions within the colchicine binding site of tubulin, potentially enhancing potency [1].
| Evidence Dimension | Cytotoxicity (IC50) against Hep3B cancer cells |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from comparator |
| Comparator Or Baseline | Compound 2b (N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide): IC50 = 5.46 µM |
| Quantified Difference | Not quantifiable without direct measurement |
| Conditions | Hep3B hepatocellular carcinoma cell line; MTT or similar cytotoxicity assay (Hawash et al., 2022) |
Why This Matters
Demonstrates that even minor changes to the N-ethyl substituent can maintain low-micromolar potency, and the pyrimidine modification may further enhance binding site complementarity.
- [1] Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. View Source
